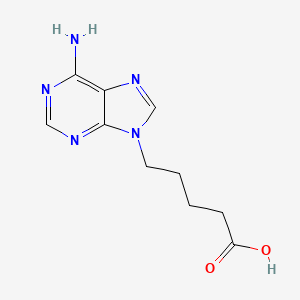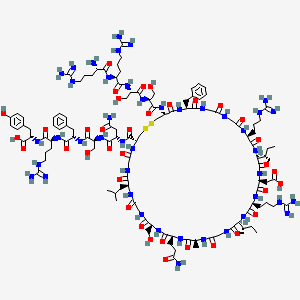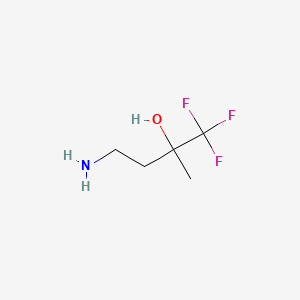
6-Amino-2-oxo-2H-chromene-3-carboxylic acid
Descripción general
Descripción
6-Amino-2-oxo-2H-chromene-3-carboxylic acid, also known as AOC, is a heterocyclic compound that belongs to the class of chromene derivatives. It has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological activities.
Aplicaciones Científicas De Investigación
6-Amino-2-oxo-2H-chromene-3-carboxylic acid has been extensively studied for its pharmacological activities, including anti-inflammatory, anti-cancer, anti-tumor, anti-bacterial, and anti-viral properties. It has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. 6-Amino-2-oxo-2H-chromene-3-carboxylic acid has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.
Mecanismo De Acción
The mechanism of action of 6-Amino-2-oxo-2H-chromene-3-carboxylic acid is not fully understood. However, it has been suggested that 6-Amino-2-oxo-2H-chromene-3-carboxylic acid exerts its pharmacological activities by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinase-9 (MMP-9), and histone deacetylases (HDACs). 6-Amino-2-oxo-2H-chromene-3-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
6-Amino-2-oxo-2H-chromene-3-carboxylic acid has been shown to modulate various biochemical and physiological pathways. It has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in activated macrophages. 6-Amino-2-oxo-2H-chromene-3-carboxylic acid has also been shown to inhibit the migration and invasion of cancer cells by reducing the expression of MMP-9. Additionally, 6-Amino-2-oxo-2H-chromene-3-carboxylic acid has been found to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Amino-2-oxo-2H-chromene-3-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to possess diverse pharmacological activities. However, 6-Amino-2-oxo-2H-chromene-3-carboxylic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research of 6-Amino-2-oxo-2H-chromene-3-carboxylic acid. One potential direction is to investigate the effect of 6-Amino-2-oxo-2H-chromene-3-carboxylic acid on other biochemical and physiological pathways, such as autophagy and oxidative stress. Another direction is to explore the potential of 6-Amino-2-oxo-2H-chromene-3-carboxylic acid as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the development of novel 6-Amino-2-oxo-2H-chromene-3-carboxylic acid derivatives with improved pharmacological activities is another potential future direction.
In conclusion, 6-Amino-2-oxo-2H-chromene-3-carboxylic acid is a heterocyclic compound with diverse pharmacological activities. It has been extensively studied for its anti-inflammatory, anti-cancer, anti-tumor, anti-bacterial, and anti-viral properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-Amino-2-oxo-2H-chromene-3-carboxylic acid have been discussed in this paper. Further research is needed to fully understand the potential of 6-Amino-2-oxo-2H-chromene-3-carboxylic acid as a therapeutic agent for the treatment of various diseases.
Propiedades
IUPAC Name |
6-amino-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOBLRCXTPQHOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(C(=O)O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238639 | |
| Record name | 6-Amino-2-oxo-2H-chromene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-oxo-2H-chromene-3-carboxylic acid | |
CAS RN |
91587-88-1 | |
| Record name | 6-Amino-2-oxo-2H-chromene-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091587881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC82142 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-2-oxo-2H-chromene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-AMINO-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P05UVL3OA5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





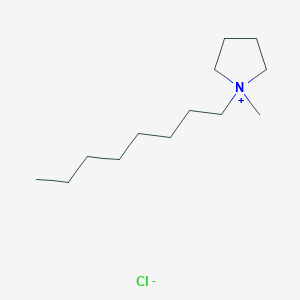
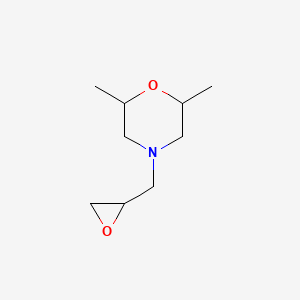
![9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone](/img/structure/B3058672.png)

